molecular formula C17H13F3N4O4S2 B2638625 N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide CAS No. 851861-66-0

N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide

Cat. No.: B2638625
CAS No.: 851861-66-0
M. Wt: 458.43
InChI Key: QPOONJFSIROYOH-UHFFFAOYSA-N
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Description

N-({5-[({[4-(Trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 1,3,4-oxadiazole ring via a methylene bridge. The oxadiazole moiety is further substituted with a sulfanyl group connected to a carbamoyl-methyl chain bearing a 4-(trifluoromethoxy)phenyl group. This structural complexity confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethoxy group, which is known to resist enzymatic degradation .

The synthesis of such compounds typically involves multi-step protocols, as exemplified in , where hydrazine derivatives are cyclized with carbon disulfide under basic conditions to form oxadiazole rings, followed by nucleophilic substitution or coupling reactions . The trifluoromethoxy substituent likely contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O4S2/c18-17(19,20)28-11-5-3-10(4-6-11)22-13(25)9-30-16-24-23-14(27-16)8-21-15(26)12-2-1-7-29-12/h1-7H,8-9H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOONJFSIROYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with 4-(trifluoromethoxy)phenyl isocyanate to form the corresponding carbamate.

    Attachment of the Thiophene Ring: The final step includes the coupling of the carbamate intermediate with a thiophene-2-carboxylic acid derivative under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit potent antimicrobial properties. For instance, N-(1,3,4-oxadiazol-2-yl)benzamides, structurally related to the compound , have shown efficacy against drug-resistant Gram-positive bacteria. A specific derivative, HSGN-94, displayed minimum inhibitory concentrations (MIC) ranging from 0.25 μg/mL to 2 μg/mL against Staphylococcus aureus and vancomycin-resistant Enterococci . This suggests that N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide may share similar antimicrobial properties due to its structural components.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. The NF-κB signaling pathway is a validated target for anti-inflammatory drugs, and compounds such as 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide have been identified as inhibitors of this pathway . Given the structural similarities with oxadiazole derivatives, it is plausible that this compound could exhibit similar anti-inflammatory effects.

Organic Electronics

Compounds with thiophene and oxadiazole units are increasingly being explored for their applications in organic electronics. Their ability to act as semiconductors makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of trifluoromethoxy groups can enhance the electronic properties and stability of these materials .

Data Tables

Application AreaCompound TypeKey Findings
Antimicrobial ActivityN-(1,3,4-Oxadiazol-2-yl)benzamidesMIC: 0.25 - 2 μg/mL against resistant bacteria
Anti-inflammatory4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]Inhibits NF-κB signaling pathway
Organic ElectronicsThiophene and Oxadiazole DerivativesPotential use in OLEDs and photovoltaic cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against S. aureus. The results indicated that modifications to the sulfonamide ring significantly affected antibacterial activity. For instance, HSGN-94 exhibited an MIC of 0.25 μg/mL due to its unique structural features .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on the anti-inflammatory properties of oxadiazole compounds, researchers demonstrated that specific derivatives inhibited the NF-κB pathway effectively. This was achieved through scaffold hopping from known inhibitors like IMD-0354 . Such findings suggest a promising avenue for developing new anti-inflammatory agents based on the structure of this compound.

Mechanism of Action

The mechanism of action of N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxadiazole and thiophene rings may contribute to its overall stability and reactivity. The exact pathways and targets involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

a) (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide ()

  • Key Differences : Replaces the trifluoromethoxy group with a 4-chlorobenzylsulfanyl chain and a benzenesulfonamide group.
  • Impact : The chlorobenzyl group may reduce metabolic stability compared to the trifluoromethoxy substituent, as chlorine is less electronegative than fluorine .
  • Synthesis : Uses similar oxadiazole cyclization but diverges in sulfonamide coupling steps .

b) N-(4-(3-Methoxy-4-(Trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()

  • Key Differences : Substitutes oxadiazole with a thiazole ring and introduces a nitro group on the thiophene.
  • Purity (42%) is notably lower than the target compound’s expected purity (based on analogous syntheses in ) .

Functional Group Comparisons

a) Trifluoromethoxy vs. Trifluoromethyl ()

  • Example : 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ().

b) Sulfanyl vs. Sulfonyl Linkers ()

  • Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ().
  • Impact : Sulfonyl groups increase polarity and hydrogen-bonding capacity compared to sulfanyl linkers, altering bioavailability and target affinity .

Pharmacologically Relevant Analogues

a) Rivaroxaban ()

  • Key Similarity : Shares a thiophene carboxamide core.
  • Key Difference: Rivaroxaban incorporates an oxazolidinone ring and morpholine group, targeting Factor Xa. The target compound’s oxadiazole and trifluoromethoxy groups suggest divergent biological targets, possibly antimicrobial or anti-inflammatory .

b) N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ()

  • Key Difference : Replaces oxadiazole with thiadiazole and uses dichlorophenyl instead of trifluoromethoxyphenyl.
  • Impact : Thiadiazoles generally exhibit higher acidity than oxadiazoles, affecting solubility and reactivity .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula LogP (Predicted) Key Functional Groups Biological Activity (Hypothesized)
Target Compound C₁₇H₁₃F₃N₄O₄S₂ 3.8 Trifluoromethoxy, Oxadiazole Antimicrobial, Enzyme inhibition
N-(4-(3-Methoxy-4-(CF₃)phenyl)thiazol-2-yl)... C₁₆H₁₀F₃N₃O₄S₂ 4.2 Nitrothiophene, Thiazole Narrow-spectrum antibacterial
5-Chloro-N-{4-oxo-2-[4-(CF₃)phenyl]...} C₂₅H₁₆ClF₃N₂O₂S 5.1 Trifluoromethyl, Thiazolidinone Anticancer, Protease inhibition

Research Findings and Implications

  • Synthetic Challenges : The trifluoromethoxy group requires specialized reagents (e.g., trifluoromethylation agents), increasing synthetic complexity compared to chlorine or methoxy analogues .
  • Biological Potential: Structural similarity to nitrothiophene carboxamides () suggests possible antibacterial activity, though the trifluoromethoxy group may broaden the spectrum .
  • Stability : The oxadiazole ring’s tautomeric equilibria (as seen in ) could influence stability under physiological conditions, necessitating further pharmacokinetic studies .

Biological Activity

N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a multifaceted structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Thiophene moiety : Often associated with anti-inflammatory and antimicrobial properties.
  • Trifluoromethoxy group : Enhances lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi. For example, a study reported that certain oxadiazole derivatives showed antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Research on related compounds has shown that they can inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. Specifically, compounds with similar scaffolds have been reported to reduce the degradation of IκBα in LPS-stimulated THP-1 cells, indicating a blockade of NF-κB activation .

Enzyme Inhibition Studies

Inhibitory assays against enzymes such as α-amylase and α-glucosidase reveal that oxadiazole derivatives can effectively modulate glucose metabolism. A study found that certain oxadiazole compounds exhibited IC50 values ranging from 40 to 80 μg/mL for α-amylase inhibition, suggesting their potential as antihyperglycemic agents .

Cytotoxicity Assessment

Evaluating cytotoxic effects is crucial for determining the safety profile of new compounds. In studies involving similar oxadiazole derivatives, it was observed that many exhibited low cytotoxicity against human cell lines (e.g., HEK-293), with IC50 values significantly higher than those required for therapeutic efficacy . This suggests a favorable therapeutic index for further development.

Case Study 1: NF-κB Inhibition

A study focused on a related compound demonstrated its ability to inhibit the NF-κB pathway effectively. The compound was shown to have an IC50 of approximately 0.143 µM in inhibiting NF-κB activation in Jurkat cells stimulated by TNFα. This underscores the potential of similar compounds in managing inflammatory diseases .

CompoundIC50 (µM)Cell LineEffect
Compound A0.143JurkatNF-κB inhibition
Compound B1.29MDA-MB-231Low cytotoxicity

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated a series of oxadiazole derivatives against E. coli and S. aureus. The results indicated promising antibacterial activity with MIC values indicating effective inhibition at low concentrations.

CompoundMIC (µg/mL)Target Bacteria
Oxadiazole A32Staphylococcus aureus
Oxadiazole B64Escherichia coli

Q & A

Basic: What are the key steps in synthesizing N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide, and how are reaction conditions optimized?

Answer:
The synthesis involves three critical steps:

Oxadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .

Sulfanyl group introduction : Coupling the oxadiazole intermediate with a carbamoylmethyl thiol derivative, using nucleophilic substitution in solvents like ethanol or DMF .

Thiophene attachment : A coupling reaction (e.g., amide bond formation) between the oxadiazole intermediate and thiophene-2-carboxamide, often employing carbodiimide-based coupling agents .
Optimization strategies :

  • Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) .
  • Solvent selection (e.g., ethanol for polar intermediates) and temperature control (reflux vs. room temperature) improve yields .
  • Purification via column chromatography or recrystallization ensures >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

Answer:

  • NMR (¹H/¹³C) : Confirms regiochemistry of the oxadiazole and thiophene rings. For example, the methylene bridge (-CH₂-) between oxadiazole and thiophene appears as a triplet at δ ~4.5 ppm in ¹H NMR .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~500–550) and fragmentation patterns of the trifluoromethoxy group .

Advanced: How can contradictions in biological activity data (e.g., antimicrobial vs. inactive results) be systematically resolved?

Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Structural impurities : Validate purity (>98%) via HPLC before testing .
  • Target specificity : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like dihydrofolate reductase (DHFR) or β-lactamases, followed by enzymatic inhibition assays .
  • Solubility limitations : Test activity in DMSO/PBS mixtures (≤1% DMSO) to avoid false negatives .

Advanced: What strategies are recommended for elucidating the reaction mechanism of sulfanyl group substitution in the oxadiazole ring?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated nucleophiles to identify rate-determining steps .
  • DFT calculations : Model transition states (e.g., Gaussian 09) to predict regioselectivity and activation energies .
  • Trapping intermediates : Use low-temperature NMR to isolate and characterize thiolate intermediates during substitution .
  • Leaving group analysis : Compare reactivity with different leaving groups (e.g., Cl vs. Br) to assess electronic vs. steric effects .

Basic: What in vitro biological screening approaches are recommended for initial evaluation of this compound?

Answer:

  • Antimicrobial : Broth microdilution (CLSI M07-A11) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ calculation) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin at λₑₓ 380 nm/λₑₘ 460 nm) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide dosing in cell-based assays .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with antimicrobial activity .
  • Pharmacophore mapping : Identify critical motifs (e.g., trifluoromethoxy group for lipophilicity) using Schrödinger Phase .
  • ADMET prediction : SwissADME or pkCSM to optimize bioavailability and reduce hepatotoxicity risks .
  • Fragment-based design : Replace the thiophene ring with bioisosteres (e.g., furan) while retaining oxadiazole-thiol interactions .

Basic: What are the common synthetic byproducts, and how are they mitigated?

Answer:

  • Byproducts :
    • Oxadiazole ring-opening products due to excess acid/base .
    • Thiophene dimerization during coupling reactions .
  • Mitigation :
    • Use anhydrous conditions and inert gas (N₂/Ar) for moisture-sensitive steps .
    • Monitor reactions via TLC (e.g., silica gel, hexane/ethyl acetate 7:3) to terminate at optimal conversion .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Answer:

  • Single-crystal X-ray diffraction : Determine dihedral angles between oxadiazole and thiophene rings (typically ~30–50° for optimal π-π stacking) .
  • Electron density maps : Identify hydrogen bonds (e.g., between carbamoyl NH and oxadiazole N) stabilizing the conformation .
  • Comparative analysis : Overlay with docked poses (e.g., PDB ID 1XYZ) to validate bioactive conformations .

Basic: What stability challenges does this compound face, and how are they addressed in storage?

Answer:

  • Hydrolysis : The oxadiazole ring is prone to acid/base hydrolysis. Store at pH 6–8 in amber vials .
  • Oxidation : Sulfanyl groups oxidize to sulfoxides. Add antioxidants (e.g., BHT) or store under N₂ .
  • Temperature : Degrades above 40°C; store at –20°C in desiccated conditions .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

  • Enzyme kinetics : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Site-directed mutagenesis : Modify key residues (e.g., Ser130 in β-lactamase) to confirm binding interactions .

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